(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tetrahydropyran.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the tetrahydropyran moiety. This can be achieved through nucleophilic substitution or addition reactions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for high yield and purity.
Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine: The enantiomer of the compound, with different stereochemistry.
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(Tetrahydro-2H-pyran-4-yl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the tetrahydropyran moiety also imparts distinct chemical properties that can influence its reactivity and applications.
Properties
IUPAC Name |
(3S)-1-(oxan-4-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDRISFVOYKQU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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